molecular formula C12H11NO2 B1611845 6-Ethylquinoline-3-carboxylic acid CAS No. 948289-98-3

6-Ethylquinoline-3-carboxylic acid

Cat. No. B1611845
M. Wt: 201.22 g/mol
InChI Key: FKFYNCQFWITRCL-UHFFFAOYSA-N
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Description

6-Ethylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 . It is a solid substance that is typically stored at room temperature .


Molecular Structure Analysis

The molecular structure of 6-Ethylquinoline-3-carboxylic acid consists of a quinoline ring with an ethyl group at the 6th position and a carboxylic acid group at the 3rd position . The exact structure can be determined using various analytical techniques such as NMR, mass spectrometry, and X-ray crystallography .


Physical And Chemical Properties Analysis

6-Ethylquinoline-3-carboxylic acid is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available literature .

Scientific Research Applications

Antibacterial Activity

6-Ethylquinoline-3-carboxylic acid and its derivatives have shown significant potential in antibacterial research. A study by Koga et al. (1980) on the structure-activity relationships of antibacterial 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids highlighted the antibacterial efficacy of these compounds against Gram-positive and Gram-negative bacteria (Koga, Itoh, Murayama, Suzue, & Irikura, 1980). Similarly, Glushkov, Marchenko, and Levshin (1997) synthesized 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids as potential antimicrobial drugs, emphasizing their high antibacterial activity in the series of fluoroquinolones (Glushkov, Marchenko, & Levshin, 1997).

Antitumor Activity

The compound has been explored for its antitumor properties. Gao et al. (2015) designed and synthesized a novel isoquinoline containing two isoquinoline-3-carboxylic acids, showing promising lead for anti-tumor study with high therapeutic efficacy and low systemic toxicity (Gao, Liu, Li, Guo, Wang, Zhao, & Peng, 2015).

Antiviral Activity

Research by Ivashchenko et al. (2014) into substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives showed significant findings in the field of antiviral activity. These compounds, especially the hydrochlorides of certain ethyl esters, were effective in suppressing influenza virus replication in cell cultures and in vivo models (Ivashchenko et al., 2014).

Angiotensin Converting Enzyme Inhibitors

Hayashi et al. (1985) synthesized derivatives of 2-carboxyethylcarbamoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and evaluated their in vitro angiotensin converting enzyme (ACE) inhibitory activities and antihypertensive effects. Certain analogs showed potent in vitro ACE inhibitory activities, suggesting potential applications in hypertension management (Hayashi, Nunami, Sakai, Ozaki, Kato, Kinashi, & Yoneda, 1985).

Metal Ion Complexation

Bailey et al. (1984) investigated the complexation of transition series metal ions by related methoxyquinolones, including 1-ethyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid. Their findings suggest that lipid solubility is not a major factor in the mechanism of action of such compounds, supporting the involvement of 1:1 drug-metal complexes. This research provides insights into the chemical properties of quinoline-carboxylic acids and their interactions with metal ions, which could be relevant in various scientific fields including pharmaceutical and materials science (Bailey, Cole, Goodfield, May, Dreyfuss, Midgley, & Williams, 1984).

Excitatory Amino Acid (EAA) Receptor Antagonists

Ornstein et al. (1996) prepared a series of 6-substituted decahydroisoquinoline-3-carboxylic acids as EAA receptor antagonists. These compounds were found to be antagonists at the N-methyl-D-aspartate (NMDA) and AMPA subclasses of ligand gated ion channel (ionotropic) EAA receptors. The study provides a foundation for the development of novel therapeutic agents targeting these receptors, which are critical in neurological processes (Ornstein, Arnold, Allen, Bleisch, Borromeo, Lugar, Leander, Lodge, & Schoepp, 1996).

Safety And Hazards

The safety data sheet for 6-Ethylquinoline-3-carboxylic acid indicates that it is not considered hazardous according to the 2012 OSHA Hazard Communication Standard . It should be handled with standard laboratory precautions .

properties

IUPAC Name

6-ethylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-8-3-4-11-9(5-8)6-10(7-13-11)12(14)15/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFYNCQFWITRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC(=CN=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589147
Record name 6-Ethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethylquinoline-3-carboxylic acid

CAS RN

948289-98-3
Record name 6-Ethyl-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948289-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Schrötter, A Raddatz, D Hübler… - Die …, 1977 - pubmed.ncbi.nlm.nih.gov
[Coccidiostatically effective 4-hydroxy-7-aminomethyl-6-ethylquinoline-3-carboxylic acid ester] [Coccidiostatically effective 4-hydroxy-7-aminomethyl-6-ethylquinoline-3-carboxylic …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov

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